molecular formula C19H18N4O3 B2697762 (E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285559-95-6

(E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2697762
CAS No.: 1285559-95-6
M. Wt: 350.378
InChI Key: DKQXXABLNRQFPP-UDWIEESQSA-N
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Description

(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups and the pyrazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of (E)-N’-(3-methoxybenzyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of (E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole ring and methoxy groups may allow the compound to bind to active sites or modulate the activity of target proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(3-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide: Lacks the methoxy group on the phenyl ring.

    (E)-N’-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Has a methoxy group at a different position on the phenyl ring.

Uniqueness

(E)-N’-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the methoxy groups and the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

1285559-95-6

Molecular Formula

C19H18N4O3

Molecular Weight

350.378

IUPAC Name

3-(2-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-14-7-5-6-13(10-14)12-20-23-19(24)17-11-16(21-22-17)15-8-3-4-9-18(15)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

DKQXXABLNRQFPP-UDWIEESQSA-N

SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

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